Product packaging for 2-chloro-1,3-dimethyl-4-nitrobenzene(Cat. No.:)

2-chloro-1,3-dimethyl-4-nitrobenzene

Cat. No.: B8245859
M. Wt: 185.61 g/mol
InChI Key: PENAZECQLVPOLV-UHFFFAOYSA-N
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Description

Molecular Architecture and Substitution Pattern Analysis

The molecular structure of 2-chloro-1,3-dimethyl-4-nitrobenzene is defined by a benzene (B151609) ring substituted with four different functional groups. The nomenclature itself provides a clear description of this arrangement: a chloro group at the second position, two methyl groups at the first and third positions, and a nitro group at the fourth position. This specific substitution pattern is crucial in determining the compound's chemical and physical properties.

The presence of both electron-donating (methyl groups) and electron-withdrawing (chloro and nitro groups) substituents on the aromatic ring creates a complex electronic environment. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the benzene ring, particularly towards nucleophilic aromatic substitution. doubtnut.comshaalaa.com The chloro group also contributes to the electron-withdrawing nature of the ring, while the methyl groups have an electron-donating effect. The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, dictates the regioselectivity of further chemical transformations.

Table 1: Key Structural and Chemical Properties of this compound

PropertyValue
CAS Number 35113-96-3
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Canonical SMILES CC1=C(C(=C(C=C1)N+[O-])C)Cl
InChI Key PENAZECQLVPOLV-UHFFFAOYSA-N

This table is generated based on data from various chemical databases. guidechem.comchemicalbook.com

Positioning within the Class of Halogenated Nitroaromatic Compounds

This compound belongs to the broad class of halogenated nitroaromatic compounds. These are organic molecules that contain at least one halogen atom and one nitro group attached to an aromatic ring. nih.gov This class of compounds is of significant industrial and academic interest due to their versatile reactivity, which makes them key intermediates in the synthesis of a wide array of fine chemicals. nih.govscispace.com

The reactivity of halogenated nitroaromatics is largely governed by the nature and position of the halogen and nitro substituents. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a reaction that is otherwise difficult for unsubstituted aromatic rings. doubtnut.com The halogen atom, typically a good leaving group, is often the site of this substitution. The presence of other substituents, such as the methyl groups in this compound, further modulates this reactivity through steric and electronic effects.

Halogenated nitroaromatic compounds are extensively used as precursors for the synthesis of dyes, pigments, pharmaceuticals, agrochemicals, and explosives. ontosight.ainih.gov For instance, chloronitrobenzenes are common starting materials for producing various anilines through the reduction of the nitro group, which are then used to manufacture azo dyes and other colorants. nih.govplantarchives.org

Research Significance and Interdisciplinary Relevance

The research significance of this compound and its congeners lies in their potential as building blocks for more complex molecules with desirable properties. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

In the field of medicinal chemistry , halogenated nitroaromatic compounds are often used as scaffolds for the development of new therapeutic agents. The introduction of a nitroaromatic moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For example, related compounds are researched for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai

In materials science , these compounds can serve as precursors to polymers and dyes with specific optical or electronic properties. The rigid aromatic core and the potential for functional group transformation make them suitable for creating novel materials.

Furthermore, the environmental fate and biodegradation of halogenated nitroaromatic compounds are of significant interest in environmental science . Due to their widespread industrial use, these compounds can be released into the environment. nih.gov Understanding their persistence, toxicity, and the mechanisms by which they are degraded by microorganisms is crucial for developing bioremediation strategies. nih.govepa.gov

Overview of Key Research Areas and Methodologies

Research involving this compound and related compounds typically encompasses several key areas:

Synthesis and Characterization: A primary research focus is the development of efficient and selective synthetic routes to these molecules. A potential synthetic pathway to this compound could involve the nitration of 1-chloro-2,3-dimethylbenzene (B150846). Studies on this reaction have shown that it can lead to a mixture of isomers, including 1-chloro-2,3-dimethyl-4-nitrobenzene. cdnsciencepub.com The separation and purification of the desired isomer are critical steps. Characterization of the synthesized compounds is typically performed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure. bldpharm.comchemicalbook.com

Reactivity and Mechanistic Studies: Investigating the reactivity of this compound towards various reagents is another important research area. This includes studying nucleophilic aromatic substitution reactions, where the chloro group is replaced by other functional groups, and the reduction of the nitro group to an amine. Understanding the reaction mechanisms allows for the rational design of synthetic strategies to create new molecules.

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), can be employed to study the molecular geometry, electronic properties, and reactivity of this compound. These computational studies provide valuable insights that complement experimental findings.

Environmental and Toxicological Studies: Research in this area focuses on the environmental impact of halogenated nitroaromatic compounds. This includes assessing their toxicity to various organisms and investigating their biodegradation pathways. nih.govjuniperpublishers.com Such studies are essential for risk assessment and the development of sustainable chemical processes.

Table 2: Common Research Methodologies

Research AreaMethodologies
Synthesis Nitration, Halogenation, Diazotization
Purification Crystallization, Chromatography
Structural Analysis X-ray Crystallography, NMR, IR, Mass Spectrometry
Reactivity Studies Kinetic studies, Product analysis
Computational Analysis DFT, Ab initio calculations
Environmental Studies Biodegradation assays, Toxicity testing

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B8245859 2-chloro-1,3-dimethyl-4-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAZECQLVPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Dimethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-1,3-dimethyl-4-nitrobenzene. This reactivity is contingent on the presence of a suitable leaving group (the chlorine atom) and the activation of the aromatic ring by a strong electron-withdrawing group (the nitro group). libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com

Displacement of Halogen Substituents by Various Nucleophiles

The chlorine atom at the C-2 position of this compound is the primary site for nucleophilic attack. Its status as a viable leaving group is significantly enhanced by the presence of the nitro group in the para position. shaalaa.comvedantu.com A wide array of nucleophiles can displace the chloride ion.

Common nucleophilic reagents include:

Alkoxides (RO⁻): Such as sodium ethoxide, which would yield 2-ethoxy-1,3-dimethyl-4-nitrobenzene.

Hydroxide (B78521) (OH⁻): Reaction with strong bases like sodium hydroxide can produce 2,6-dimethyl-3-nitrophenol. libretexts.org

Amines (RNH₂ or R₂NH): Primary and secondary amines react to form the corresponding N-substituted aniline (B41778) derivatives. For example, reaction with dimethylamine (B145610) yields N,N,2,6-tetramethyl-3-nitroaniline. libretexts.org

The general mechanism involves the attack of the nucleophile on the carbon atom bonded to the chlorine, followed by the departure of the chloride ion, which regenerates the aromatic system. libretexts.orgyoutube.com

Displacement of Nitro Groups in Substituted Systems

While the displacement of the halogen is the most common SNAr pathway for this compound, the nitro group can also function as a leaving group in certain activated aromatic systems. researchgate.net The comparative reactivity of leaving groups in SNAr reactions is influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions. researchgate.net In systems heavily activated by multiple electron-withdrawing groups, or with specific nucleophiles, the displacement of a nitro group can be a competing or even primary pathway. However, for this compound, the chloride ion is a better leaving group under typical SNAr conditions, and its displacement is the favored reaction.

Influence of Electron-Withdrawing Groups and Substituent Effects on Reactivity

The feasibility and rate of SNAr reactions on this compound are critically governed by the electronic effects of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is the key activator for nucleophilic attack. vedantu.commasterorganicchemistry.com Positioned para to the chlorine atom, it strongly deactivates the aromatic ring towards electrophiles but activates it towards nucleophiles. youtube.comstackexchange.com This activation occurs through resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orguomustansiriyah.edu.iq The negative charge from the attacking nucleophile can be delocalized onto the oxygen atoms of the nitro group, a stabilization that is only possible when the group is in the ortho or para position relative to the leaving group. libretexts.orglibretexts.org

Methyl Groups (-CH₃): The two methyl groups at positions C-1 and C-3 are weakly activating, electron-donating groups through an inductive effect. lumenlearning.com This electron donation slightly increases the electron density of the ring, which modestly counteracts the effect of the nitro group and deactivates the ring toward nucleophilic attack compared to an unmethylated analogue. However, the powerful resonance effect of the nitro group is the dominant factor determining the compound's reactivity.

The interplay of these effects makes the C-2 carbon, bonded to the chlorine, the most electrophilic site and highly susceptible to nucleophilic attack. stackexchange.com

Interactive Table: Substituent Effects on Aromatic Substitution
SubstituentPositionElectronic EffectRole in SNArRole in EASDirecting Effect (EAS)
-NO₂4Strong Electron-Withdrawing (Resonance & Induction)ActivatingDeactivatingmeta
-CH₃1Weak Electron-Donating (Induction)DeactivatingActivatingortho, para
-CH₃3Weak Electron-Donating (Induction)DeactivatingActivatingortho, para
-Cl2Electron-Withdrawing (Induction), Weak Donating (Resonance)Leaving GroupDeactivatingortho, para

Solvent Effects on SNAr Reaction Kinetics and Selectivity

The solvent plays a crucial role in the kinetics of SNAr reactions. The rate of reaction can be dramatically influenced by the solvent's ability to solvate the reactants and the transition state.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are known to significantly accelerate SNAr reactions. researchgate.netcdnsciencepub.com These solvents are effective at solvating cations but poorly solvate anions. This leaves the nucleophile "bare" and more reactive, increasing the reaction rate. researchgate.net DMSO, in particular, is noted for its ability to increase reaction rates even at low concentrations, which is attributed to its capacity to polarize the substrate and lower the free energy of the transition state. researchgate.netcdnsciencepub.com

Protic Solvents: Protic solvents like ethanol (B145695) or water can slow down SNAr reactions. researchgate.net They can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile, reduces its energy, and increases the activation energy required for the attack on the aromatic ring.

The choice of solvent can therefore be a critical parameter in optimizing the yield and rate of nucleophilic substitution on this compound.

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on this compound is generally unfavorable. The aromatic ring is strongly deactivated by the combined electron-withdrawing inductive effects of the nitro and chloro substituents. lumenlearning.comminia.edu.eg While the methyl groups are activating, their effect is insufficient to overcome the strong deactivation, making the molecule significantly less reactive towards electrophiles than benzene (B151609) itself. msu.edu

Regioselectivity and Directing Group Effects of Alkyl and Nitro Substituents

Should an electrophilic substitution reaction be forced under harsh conditions, the position of the incoming electrophile would be determined by the cumulative directing effects of the four existing substituents. The available positions for substitution are C-5 and C-6.

-CH₃ groups (at C-1 and C-3): These are activating, ortho, para-directing groups. savemyexams.comchemguide.co.uk The methyl at C-1 directs to positions C-2 (ortho, blocked), C-6 (ortho), and C-4 (para, blocked). The methyl at C-3 directs to positions C-2 (ortho, blocked), C-4 (ortho, blocked), and C-6 (para). Both methyl groups, therefore, strongly favor substitution at the C-6 position.

-NO₂ group (at C-4): This is a strongly deactivating, meta-directing group. savemyexams.comlibretexts.org It directs incoming electrophiles to positions C-2 and C-6, both of which are meta to it.

-Cl group (at C-2): This is a deactivating, ortho, para-directing group. libretexts.orglibretexts.org It directs to positions C-6 (ortho) and C-4 (para, blocked).

Interactive Table: Analysis of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionDirecting EffectFavored Position(s) for Substitution
-CH₃1ortho, paraC-6
-Cl2ortho, paraC-6
-CH₃3ortho, paraC-6
-NO₂4metaC-6

Mechanistic Pathways of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its four substituents. The benzene ring has two unsubstituted positions available for attack: C5 and C6. The directing influence of each substituent is as follows:

Methyl Groups (-CH₃): Located at C1 and C3, these are activating, ortho, para-directing groups. The C1-methyl group directs incoming electrophiles to positions C2 (blocked), C6, and C4 (blocked). The C3-methyl group directs to C2 (blocked), C4 (blocked), and C6. Both methyl groups, therefore, strongly favor substitution at the C6 position. libretexts.org

Chloro Group (-Cl): Located at C2, the chloro group is deactivating yet ortho, para-directing due to a balance of inductive withdrawal and resonance donation. It directs incoming electrophiles to positions C4 (blocked) and C6.

Nitro Group (-NO₂): Located at C4, the nitro group is a powerful deactivating, meta-directing group. libretexts.org It directs incoming electrophiles to positions C2 (blocked) and C6.

A consolidation of these effects indicates a strong preference for electrophilic attack at the C6 position. The activating methyl groups, the para-directing chloro group, and the meta-directing nitro group all converge to direct an incoming electrophile to this same position.

The general mechanism for electrophilic attack at C6 proceeds via a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com

Step 1: Attack by the Electrophile (Rate-Determining Step) The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This disrupts the ring's aromaticity and forms the arenium ion. The positive charge of this intermediate is delocalized across the ring, but the stability of the arenium ion is significantly enhanced by the substituents. When the attack occurs at C6, the positive charge can be delocalized onto the carbons bearing the electron-donating methyl groups, which provide substantial stabilization through hyperconjugation and inductive effects. This stabilization lowers the activation energy for substitution at the C6 position compared to the C5 position.

Step 2: Deprotonation (Fast Step) A weak base in the reaction mixture removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

Due to the strong deactivating nature of the nitro and chloro groups, vigorous reaction conditions are typically required for electrophilic substitution reactions on this molecule. youtube.com

Reduction and Oxidation Chemistry

The selective reduction of the nitro group in this compound to the corresponding amine, 4-chloro-2,6-dimethylaniline, is a crucial transformation in synthetic chemistry. This requires reagents that can achieve the conversion without affecting the chloro substituent or the methyl groups. A variety of methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. sci-hub.st

Common and effective methods include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are effective. sci-hub.stwikipedia.org The reaction is typically carried out under a hydrogen atmosphere, and conditions can be optimized to prevent hydrodehalogenation (removal of the chlorine atom).

Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid) is a classic and reliable method for reducing aromatic nitro compounds. wikipedia.org Tin(II) chloride is another mild and effective reagent for this purpose. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. Formic acid or ammonium (B1175870) formate (B1220265) with a metal catalyst can selectively reduce the nitro group under mild conditions. sci-hub.st

Hydrazine-Based Reagents: A system employing hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to be effective for the rapid and selective reduction of nitro groups at room temperature, notably avoiding the hydrogenolysis of halogen substituents. niscpr.res.in

The table below summarizes various reagent systems used for the selective reduction of aromatic nitro compounds, which are applicable to this compound.

Reagent SystemTypical ConditionsSelectivity NotesReference
H₂, Pd/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂Highly efficient, but can cause hydrodehalogenation at higher pressures/temperatures. wikipedia.org
Fe, HCl/CH₃COOHAqueous Ethanol, RefluxCost-effective and widely used; generally tolerant of halogen substituents. wikipedia.org
SnCl₂·2H₂OEthanol, RefluxA mild reagent, good for substrates with sensitive functional groups. wikipedia.org
NaBH₄ / Ni(PPh₃)₄Ethanol, Room TemperatureA modern system offering good selectivity. jsynthchem.com jsynthchem.com
Hydrazine glyoxylate, Zn or MgMethanol, Room TemperatureRapid reduction that preserves halogen groups effectively. niscpr.res.in niscpr.res.in

The oxidative chemistry of this compound primarily involves the transformation of the methyl substituents. The aromatic ring itself is highly resistant to oxidation due to the presence of the strongly electron-withdrawing nitro group and the chloro group.

The methyl groups at C1 and C3 can be oxidized to carboxylic acid groups using powerful oxidizing agents. This transformation would yield 2-chloro-4-nitroisophthalic acid. Reagents commonly employed for the oxidation of alkyl side chains on an aromatic ring include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification.

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.

The presence of a nitro group on the ring does not prevent the oxidation of a methyl group. libretexts.org For example, the methyl group of methylbenzene can be oxidized with chromic acid to yield the corresponding carboxylic acid. libretexts.org The reaction proceeds through a benzylic radical intermediate, and the stability of this intermediate facilitates the oxidation. It is expected that both methyl groups on this compound would be susceptible to oxidation under sufficiently harsh conditions.

An interesting oxidative-reductive reaction has been noted where 2-chloro-1,3-dimethylbenzene (B1203680) reacts with p-dinitrobenzene in the strong acid trifluoromethanesulfonic acid, leading to the formation of a triarylmethyl cation, indicating the reactivity of the methyl groups. rsc.org

Reaction Kinetics and Thermodynamic Parameters of Transformations

Specific experimental data on the reaction kinetics and thermodynamic parameters for transformations of this compound are not widely available in the published literature. However, valuable insights can be drawn from studies on structurally similar compounds.

For instance, the kinetics of the electrophilic chlorination of 1-chloro-4-nitrobenzene (B41953) to produce 1,2-dichloro-4-nitrobenzene have been investigated. researchgate.net This reaction serves as a reasonable model for understanding the kinetic parameters associated with further electrophilic substitution on a chloro-nitro-substituted aromatic ring. The study demonstrated that the reaction is first order with respect to both the aromatic substrate and chlorine. researchgate.net

The kinetic data from this analogous reaction are presented in the table below.

Reaction StepApparent Activation Energy (Ea)Pre-exponential Factor (A)Reference
Chlorination of 1-chloro-4-nitrobenzene69.8 kJ/mol1.25 × 10⁷ researchgate.net
Chlorination of 1,2-dichloro-4-nitrobenzene93.3 kJ/mol2.12 × 10⁹ researchgate.net

The data indicate a substantial activation energy is required, which is consistent with an electrophilic attack on a deactivated aromatic ring. researchgate.net The rate-determining step in such reactions is the formation of the high-energy arenium ion intermediate, as this step involves the temporary disruption of aromaticity. masterorganicchemistry.com The addition of more deactivating groups, as seen in the second step of the model reaction, further increases the activation energy. researchgate.net Therefore, any electrophilic substitution on this compound, despite the activating methyl groups, would be expected to have a significant activation energy barrier due to the overriding deactivating effects of the nitro and chloro groups.

Thermodynamic parameters are similarly influenced by the stability of reactants, intermediates, and products. The reduction of the nitro group to an amine is a thermodynamically favorable exothermic process. Conversely, the oxidation of the methyl groups to carboxylic acids is also typically an exothermic process but requires a high activation energy to initiate.

Theoretical and Computational Chemistry Studies on 2 Chloro 1,3 Dimethyl 4 Nitrobenzene

Quantum Mechanical Approaches

Quantum mechanical approaches are fundamental to predicting the properties of 2-chloro-1,3-dimethyl-4-nitrobenzene. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these computational studies.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For aromatic compounds like this compound, DFT calculations, often employing functionals like B3LYP, are utilized to determine the optimized molecular geometry and other ground state properties. prensipjournals.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. For similar chlorinated nitrobenzene (B124822) compounds, DFT has been successfully used to obtain vibrational frequencies and thermodynamic properties. globalresearchonline.net

The Hartree-Fock (HF) method is another foundational quantum mechanical approach used in computational chemistry. prensipjournals.comresearchgate.net While generally considered less accurate than DFT for many applications due to its lack of electron correlation, HF calculations are valuable for providing a baseline understanding of the electronic structure. nih.govresearchgate.net Comparative analyses between DFT and HF results for related molecules have shown that DFT methods often provide results that are in better agreement with experimental data. researchgate.net For instance, in studies of similar compounds, vibrational frequencies calculated by DFT methods, when appropriately scaled, have shown excellent correlation with experimental FT-IR and FT-Raman spectra. globalresearchonline.netnih.gov

The choice of basis set is a critical aspect of both DFT and HF calculations, directly impacting the accuracy and computational cost of the study. For molecules containing chlorine and nitro groups, Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a good balance between accuracy and computational efficiency. prensipjournals.comresearchgate.netglobalresearchonline.net The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution in molecules with heteroatoms and π-systems. The selection of an appropriate basis set is essential for obtaining reliable results for properties such as molecular geometry, vibrational frequencies, and electronic characteristics. globalresearchonline.net

Electronic Structure and Molecular Properties

Understanding the electronic structure is key to predicting the chemical behavior of this compound. Computational methods provide valuable tools for this purpose, including the analysis of molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For related nitroaromatic compounds, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is centered on the nitro group, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Illustrative Data for a Related Compound (2-chloro-4-nitrotoluene)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-3.4
HOMO-LUMO Gap4.1

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and areas of positive potential (usually blue), which are favorable for nucleophilic attack. In nitroaromatic compounds, the region around the nitro group is characteristically electron-deficient (positive potential), while the aromatic ring often exhibits electron-rich areas (negative potential). researchgate.net This information is critical for predicting the molecule's interaction with other chemical species.

Atomic Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of atomic charges in this compound is significantly influenced by the varying electronegativities and resonance effects of its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, leading to a considerable positive charge on the nitrogen atom and negative charges on the oxygen atoms. This group withdraws electron density from the benzene ring, particularly from the ortho and para positions relative to its point of attachment. Consequently, the carbon atom bonded to the nitro group (C4) is expected to have a partial positive charge.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. For this compound, an NBO analysis would likely reveal significant delocalization of π-electrons across the benzene ring. It would also quantify the hyperconjugative interactions between the orbitals of the substituents and the ring. For instance, the analysis would show the donation of electron density from the bonding orbitals of the C-H bonds in the methyl groups into the antibonding π* orbitals of the benzene ring. More significantly, it would detail the strong electron delocalization from the benzene ring into the antibonding π* orbitals of the nitro group, which is characteristic of the strong resonance effect of this substituent. The NBO analysis would also provide insights into the nature of the C-Cl and C-N bonds, detailing their polarity and hybrid orbital contributions.

Table 1: Predicted Atomic Charges and NBO Analysis Summary for this compound (Illustrative)

Atom/GroupPredicted Partial ChargeKey NBO Interactions
Nitro Group (NO₂)N: positive, O: negativeStrong delocalization from benzene ring π orbitals to NO₂ π* orbitals.
Chlorine Atom (Cl)NegativePrimarily inductive electron withdrawal from the attached carbon.
Methyl Groups (CH₃)C: slightly negative, H: slightly positiveHyperconjugative donation from C-H σ orbitals to benzene ring π* orbitals.
Benzene Ring CarbonsVaried partial chargesOverall electron deficiency due to electron-withdrawing groups.

Note: The data in this table is illustrative and based on general principles of organic chemistry and computational studies of similar molecules. Specific values would require dedicated quantum chemical calculations for this compound.

Dipole Moment, Polarizability, and Hyperpolarizability Investigations

The molecular structure of this compound, with its asymmetrical arrangement of electron-donating and electron-withdrawing groups, is expected to result in a significant permanent dipole moment. The strong electron-withdrawing nitro and chloro groups create a region of high electron density (negative pole) on one side of the molecule, while the electron-donating methyl groups contribute to a region of lower electron density (positive pole) on the other. The vector sum of the individual bond dipoles would result in a net molecular dipole moment. Computational studies on similar substituted benzenes have shown that the magnitude of the dipole moment is sensitive to the nature and relative positions of the substituents.

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized π-electron systems, such as benzene and its derivatives, generally exhibit high polarizability. The presence of both electron-donating and electron-withdrawing substituents in this compound would likely enhance its polarizability compared to benzene itself. This is because the "push-pull" effect of these groups facilitates the movement of electron density across the molecule in response to an electric field.

Hyperpolarizability is a nonlinear optical property that describes the extent to which a molecule's dipole moment is altered by a strong electric field, such as that from a laser. Nitroaromatic compounds are well-known for their significant first hyperpolarizability (β), which is a key property for second-harmonic generation. rug.nl This property is particularly pronounced in molecules with a strong intramolecular charge transfer character, which is expected in this compound due to the presence of both donor (methyl) and acceptor (nitro) groups. The first hyperpolarizability is a tensor quantity, and its magnitude is highly dependent on the molecular structure and the extent of electron delocalization.

Table 2: Predicted Electric Properties of this compound (Illustrative)

PropertyPredicted ValueRationale
Dipole Moment (μ)SignificantAsymmetric arrangement of polar groups (NO₂, Cl) and nonpolar groups (CH₃).
Polarizability (α)HighExtended π-electron system and presence of both electron-donating and -withdrawing groups.
First Hyperpolarizability (β)Significant"Push-pull" electronic structure leading to potential for intramolecular charge transfer.

Note: The data in this table is illustrative and based on general principles of organic chemistry and computational studies of similar molecules. Specific values would require dedicated quantum chemical calculations for this compound.

Reactivity Descriptors and Mechanistic Insights

Chemical Hardness and Softness Predictions

Chemical hardness (η) and softness (S) are concepts derived from density functional theory that help to predict the reactivity of a molecule. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness and indicates a higher reactivity. These properties are related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap corresponds to high hardness and low reactivity, while a small HOMO-LUMO gap indicates high softness and high reactivity.

For this compound, the presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO. The electron-donating methyl groups will raise the energy of the HOMO, although this effect is generally less pronounced than the LUMO-lowering effect of the nitro group. The net result is likely a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically soft and therefore reactive. Computational studies on various nitroaromatic compounds have consistently shown that the presence of a nitro group tends to decrease the HOMO-LUMO gap and thus increase the chemical softness. researchgate.net

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a function of the electronic chemical potential and the chemical hardness. Molecules with high electrophilicity are good electron acceptors. Given the presence of the strongly electron-withdrawing nitro and chloro groups, this compound is expected to have a high electrophilicity index. The benzene ring is "activated" towards nucleophilic attack due to the electron deficiency created by these substituents.

Transition State Analysis for Elucidating Reaction Pathways

Transition state analysis is a computational method used to study the mechanism of chemical reactions. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can determine the activation energy and gain insights into the detailed steps of a reaction mechanism.

For this compound, transition state analysis could be employed to investigate various potential reaction pathways. For example, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces the chlorine atom or the nitro group, computational chemists would model the approach of the nucleophile to the aromatic ring and the formation of the Meisenheimer complex, which is a key intermediate. The transition state for the formation and subsequent decomposition of this intermediate would be calculated to determine the most favorable reaction pathway. Similarly, for any potential electrophilic substitution reactions, transition state analysis would help to identify the preferred site of attack and the corresponding activation barriers.

Intramolecular Charge Transfer (ICT) Phenomena and Conjugation Effects

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. uni-heidelberg.de This phenomenon is common in molecules that have a "push-pull" electronic structure, with a donor and an acceptor group connected by a π-conjugated system. In this compound, the methyl groups act as electron donors and the nitro group as a strong electron acceptor, all connected through the benzene ring's π-system.

Upon absorption of light, it is plausible that an ICT state could be formed, where electron density is significantly shifted from the methyl-substituted part of the ring to the nitro-substituted part. This ICT process would lead to a large change in the molecule's dipole moment in the excited state compared to the ground state. Such ICT phenomena have significant effects on the photophysical properties of a molecule, including its fluorescence and nonlinear optical response. The extent of conjugation within the benzene ring is crucial for mediating this charge transfer. The planarity of the molecule, or lack thereof due to steric hindrance between the substituents, would also play a critical role in the efficiency of the ICT process.

Despite a comprehensive search for experimental and theoretical spectroscopic data, specific FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR data for the chemical compound "this compound" is not available in the public domain. As a result, it is not possible to generate the detailed, data-centric article as requested in the instructions.

The generation of an accurate and informative article on the advanced spectroscopic characterization of this specific molecule is contingent upon the availability of either experimental data from laboratory analysis or theoretical data from computational chemistry studies. Without access to vibrational frequencies, chemical shifts, and coupling constants, the core components of the requested article—the data tables and the detailed discussion of the spectroscopic features—cannot be created.

Information on structurally similar compounds is available, but using such data would not adhere to the strict instruction of focusing solely on "this compound" and would amount to speculation. Therefore, in the absence of the necessary specific data for the target compound, the request cannot be fulfilled.

Advanced Spectroscopic Characterization of 2 Chloro 1,3 Dimethyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Conformation

Advanced 2D NMR Techniques for Complex Structural Assignments

While one-dimensional NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems like 2-chloro-1,3-dimethyl-4-nitrobenzene. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to map out the intricate network of covalent bonds. youtube.comresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, H5 and H6, confirming their adjacent positions on the benzene (B151609) ring. Cross-peaks would also be observed between the aromatic protons and the protons of the adjacent methyl groups, albeit weakly, through four-bond coupling.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This allows for the piecing together of the molecular skeleton. For instance, the protons of the methyl group at C1 would show a correlation to the carbon atoms at C1, C2, and C6. Similarly, the aromatic proton at C5 would correlate to carbons C1, C3, and C4. These correlations are vital for confirming the substitution pattern on the benzene ring.

The following table outlines the predicted key HMBC correlations for this compound.

Proton SignalExpected HMBC Correlations (Carbon Signals)
CH₃ (at C1)C1, C2, C6
CH₃ (at C3)C2, C3, C4
H5C1, C3, C4, C6
H6C1, C2, C4, C5

Interactive Data Table: Predicted HMBC Correlations

Mass Spectrometry (MS) Applicationsiaea.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula.

ParameterValue
Molecular FormulaC₈H₈³⁵ClNO₂
Theoretical Monoisotopic Mass185.02435 Da
Expected Experimental Mass (HRMS)~185.0244 Da (within ±5 ppm)

Interactive Data Table: HRMS Data for Molecular Formula Confirmation

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) which is then fragmented through collision-induced dissociation. The resulting fragment ions (product ions) are analyzed to provide detailed structural information.

The fragmentation of nitroaromatic compounds is well-characterized. For this compound, key fragmentation pathways would likely include the loss of the nitro group (NO₂) or parts of it (e.g., loss of NO), as well as the cleavage of a methyl radical (CH₃).

Precursor Ion (m/z)Proposed FragmentationProduct Ion (m/z)Formula of Lost Neutral
185.02Loss of nitro group139.03NO₂
185.02Loss of methyl radical170.00CH₃
185.02Loss of nitric oxide155.02NO
170.00Loss of nitro group124.01NO₂

Interactive Data Table: Predicted Tandem MS Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net It is routinely used to assess the purity of synthesized this compound and to identify any potential by-products from the synthesis.

In a typical synthesis, such as the nitration of 2-chloro-1,3-dimethylbenzene (B1203680), potential impurities could include other positional isomers. The gas chromatography column separates these compounds based on their boiling points and interactions with the stationary phase. epa.gov As each compound elutes from the column, it enters the mass spectrometer, which serves as a detector, providing a mass spectrum that allows for positive identification. This method ensures the final product is free from significant isomeric or other process-related impurities.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in Crystalline State

Based on analogous structures, the molecule of this compound is expected to be nearly planar. mdpi.com The benzene ring itself would form a planar core. The substituents—chloro, two methyl groups, and a nitro group—would lie close to this plane.

A key structural feature of interest is the dihedral angle between the plane of the benzene ring and the plane of the nitro group. In similar chlorinated nitroaromatic compounds, this angle is typically small, indicating significant conjugation between the nitro group and the aromatic system. mdpi.comresearchgate.net However, some out-of-plane deviation is expected due to steric hindrance between the adjacent chloro and methyl groups at positions 2 and 3, and the nitro group at position 4. The crystal packing would be stabilized by intermolecular interactions such as C–H···O hydrogen bonds and potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

The following table presents typical bond lengths and angles observed in a closely related compound, 1-chloro-2-methyl-4-nitrobenzene, which provides an approximation of the values that would be expected for the title compound. researchgate.net

ParameterExpected Value Range
C-Cl Bond Length~1.74 Å
C-N (nitro) Bond Length~1.48 Å
C-C (aromatic) Bond Length1.37 - 1.40 Å
C-C-C (ring) Bond Angle~120°
Dihedral Angle (Ring vs. NO₂)5 - 15°

Interactive Data Table: Expected Molecular Geometry Parameters from X-ray Crystallography

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H...O hydrogen bonds, Cl...O contacts)

A crystal structure analysis for this compound has not been reported in the searched scientific literature. This analysis is essential for providing validated information on the specific intermolecular interactions present in the solid state of the compound. Without crystallographic data, it is not possible to determine the precise distances and angles of potential π-π stacking, C-H···O hydrogen bonds, or Cl···O contacts, nor to create an accurate data table of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The experimental Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound is not available in the reviewed literature and databases. Consequently, key data points such as the absorption maxima (λmax), molar absorptivity, and the specific electronic transitions (e.g., π→π, n→π) cannot be provided. A detailed analysis, including the generation of a data table summarizing these spectroscopic properties, is contingent upon the availability of this experimental data.

Derivatization Strategies and Functionalization of 2 Chloro 1,3 Dimethyl 4 Nitrobenzene

Selective Functional Group Transformations

The strategic manipulation of the existing functional groups on the 2-chloro-1,3-dimethyl-4-nitrobenzene core is a primary approach to generating a diverse array of derivatives. The nitro group and the chlorine atom can be selectively targeted to introduce new functionalities, thereby expanding the synthetic utility of the parent compound.

The reduction of the nitro group to an amine is a fundamental transformation that significantly alters the electronic properties of the aromatic ring and provides a nucleophilic center for further synthetic elaborations. masterorganicchemistry.com This conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group opens up new avenues for subsequent reactions. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.orgwikipedia.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. commonorganicchemistry.com Alternatively, metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also effective. masterorganicchemistry.com For instances where milder conditions are required to preserve other sensitive functionalities, reagents like tin(II) chloride (SnCl₂) can be utilized. commonorganicchemistry.com

Reducing AgentTypical ConditionsSelectivity Notes
H₂/Pd-CHydrogen gas, Palladium on Carbon catalystHighly efficient for both aromatic and aliphatic nitro groups, but can also reduce other functional groups. commonorganicchemistry.com
H₂/Raney NiHydrogen gas, Raney Nickel catalystEffective for nitro groups; can be used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com
Fe/HCl or AcOHIron powder in acidic mediumA classic and mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com
SnCl₂Tin(II) chlorideProvides a mild reduction of nitro groups to amines, preserving other reducible functionalities. commonorganicchemistry.com
Zn/AcOH or HClZinc powder in acidic mediumA mild method for converting nitro groups to amines. commonorganicchemistry.com

The resulting 3-chloro-2,6-dimethylaniline (B1588688) is a key intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. The newly formed amino group can undergo a plethora of subsequent reactions, such as diazotization, acylation, and alkylation, to introduce further diversity.

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of the electron-withdrawing nitro group, particularly from the para position. quora.comquora.com This activation allows for the displacement of the chloride ion by various nucleophiles, leading to the formation of ethers and thioethers.

The reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of the corresponding ethers. Similarly, treatment with thiolates (RS⁻) or aryl thiolates (ArS⁻) yields thioethers. These reactions are typically carried out in the presence of a base, which serves to generate the nucleophile in situ. The choice of solvent and reaction temperature can influence the reaction rate and yield. The formation of these ether and thioether linkages introduces new structural motifs and can be used to attach the aromatic core to other molecular fragments.

NucleophileResulting Functional GroupGeneral Reaction Conditions
Alkoxide (RO⁻)Ether (Ar-OR)Alcohol (ROH) and a base (e.g., NaH, K₂CO₃)
Phenoxide (Ar'O⁻)Diaryl Ether (Ar-OAr')Phenol (B47542) (Ar'OH) and a base
Thiolate (RS⁻)Thioether (Ar-SR)Thiol (RSH) and a base
Aryl Thiolate (Ar'S⁻)Diaryl Thioether (Ar-SAr')Aryl thiol (Ar'SH) and a base

Advanced Synthetic Manipulations for Complex Architectures

Beyond simple functional group transformations, this compound can serve as a starting material for the construction of more elaborate molecular structures, including those with additional functionalities on the aromatic ring and fused heterocyclic systems.

While the existing substituents dictate the initial reactivity of the aromatic ring, further functionalization can be achieved through electrophilic aromatic substitution reactions. However, the strongly deactivating nature of the nitro group makes such reactions challenging. A more strategic approach often involves the initial reduction of the nitro group to an activating amino group, as previously discussed. masterorganicchemistry.com The resulting 3-chloro-2,6-dimethylaniline is then more amenable to electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. To control the high reactivity of the amino group and prevent multiple substitutions, it can be protected, for instance, as an amide, before carrying out further reactions. masterorganicchemistry.com

The functional groups present in this compound and its derivatives can be utilized to construct fused ring systems and heterocycles. For instance, the amino derivative obtained from the reduction of the nitro group can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. By reacting the amine with appropriate bifunctional reagents, it is possible to build fused imidazole, triazole, or other heterocyclic rings onto the benzene (B151609) core.

A more advanced strategy for creating complex ring systems involves intramolecular reactions. For example, methodologies like intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been shown to be effective in preparing a variety of bridged and fused ring systems. nih.gov Although not directly applied to this compound in the cited literature, such strategies highlight the potential for using the nitro group as a handle for constructing intricate carbobicyclic and heterocyclic frameworks. nih.gov

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly for trace analysis, the detection and quantification of compounds like this compound can be challenging due to their physicochemical properties. Chemical derivatization is a powerful technique used to improve the analytical performance by enhancing detection sensitivity, improving chromatographic separation, or increasing ionization efficiency in mass spectrometry. researchgate.netscience.gov

A common strategy for the derivatization of nitroaromatic compounds for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) involves the reduction of the nitro group to the corresponding amine. researchgate.net The resulting aromatic amine is more readily ionizable, leading to improved detection. Furthermore, this amine can be reacted with a variety of derivatizing agents to introduce a tag that is highly responsive to a specific detector.

For instance, derivatization with reagents containing a fluorophore allows for highly sensitive fluorescence detection. An example of such a reagent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary and secondary amines to form fluorescent derivatives. nih.gov This pre-column derivatization significantly lowers the limits of detection and quantification. Another approach is to introduce a permanently charged moiety to enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com

Derivatization StrategyDerivatizing Agent ExamplePurposeAnalytical Technique
Introduction of a Fluorophore7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Enhance fluorescence detection sensitivity. nih.govHPLC with Fluorescence Detection
Introduction of a Chargeable MoietyDansyl ChlorideImprove ionization efficiency. ddtjournal.comLC-MS/MS
Conversion to an Ionizable GroupReduction of -NO₂ to -NH₂Increase ionization efficiency. researchgate.netLC-MS

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Heterocyclic Compounds

The specific arrangement of functional groups in 2-chloro-1,3-dimethyl-4-nitrobenzene makes it a suitable starting material for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems. Heterocyclic compounds are crucial scaffolds in medicinal chemistry and materials science. nih.gov

Precursor in Indole (B1671886) Synthesis

One of the significant applications of ortho-nitrotoluene derivatives is in the synthesis of indoles via the Leimgruber–Batcho indole synthesis. wikipedia.orgyoutube.com This method is a popular alternative to the Fischer indole synthesis due to the ready availability of many ortho-nitrotoluene precursors and the high yields and mild conditions under which the reactions proceed. wikipedia.org The process occurs in two main steps: the formation of an enamine, followed by a reductive cyclization. wikipedia.orgresearchgate.net

Given that this compound possesses a methyl group ortho to the nitro group, it is a viable substrate for this reaction. The synthesis would proceed by first reacting it with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a highly conjugated enamine intermediate. wikipedia.orgjournalijar.com Subsequent reduction of the nitro group, typically using catalysts like Raney nickel with hydrazine (B178648) or palladium-on-carbon with hydrogen, initiates a spontaneous cyclization to form the indole ring system. wikipedia.orgdurham.ac.uk This approach would yield a substituted indole, specifically a 4-chloro-5,7-dimethylindole, demonstrating the utility of this compound as a precursor for complex, functionalized indoles. A similar starting material, 1,4-dimethyl-2,3-dinitrobenzene, has been used in a Batcho–Leimgruber synthesis to prepare the parent compound of 1H,8H-pyrrolo[3,2-g]indoles. nih.gov

Table 1: General Steps of the Leimgruber-Batcho Indole Synthesis

Step Reaction Description
1 Enamine Formation The o-nitrotoluene derivative reacts with a formamide acetal and a secondary amine to form a vinylogous nitro-enamine intermediate. wikipedia.orgresearchgate.net

| 2 | Reductive Cyclization | The nitro group of the enamine is reduced to an amine, which then undergoes intramolecular cyclization and eliminates the secondary amine to form the final indole product. wikipedia.orgyoutube.comdurham.ac.uk |

Intermediates for Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of the chloro and nitro substituents enables the use of this compound in the synthesis of other heterocyclic systems. The nitro group can be readily reduced to an amino group, while the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the electron-withdrawing nitro group positioned para to it. libretexts.orglibretexts.org

This dual functionality is particularly useful for constructing fused heterocyclic rings. For the synthesis of sulfur-containing heterocycles, this compound can serve as a precursor for phenothiazines. semanticscholar.orgjocpr.com Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with significant applications in medicine. nih.gov The synthesis can be achieved through the reaction of a chloronitrobenzene derivative with a 2-aminobenzenethiol, often involving a key Smiles rearrangement step. semanticscholar.orgresearchgate.net In a potential pathway, the chlorine atom of this compound could be displaced by an appropriately substituted aminothiophenol. Subsequent reductive cyclization would then form the central thiazine (B8601807) ring, yielding a substituted phenothiazine (B1677639) derivative. semanticscholar.org

Table 2: Potential Heterocyclic Scaffolds from Chloronitrobenzene Precursors

Heterocycle Class Key Reaction Type Required Co-reactant
Indoles Leimgruber-Batcho Synthesis Formamide acetal, secondary amine, reducing agent wikipedia.orgjournalijar.com
Phenothiazines Nucleophilic Aromatic Substitution, Reductive Cyclization 2-Aminobenzenethiol derivatives semanticscholar.orgresearchgate.net

Precursor in Specialty Chemical Production

The compound serves as a valuable intermediate in the manufacturing of various specialty chemicals, leveraging its functional groups to build molecules with specific industrial applications.

Dyes and Pigments Synthesis

Chloronitrobenzene compounds are foundational intermediates in the synthesis of colorants. nih.govepa.gov The most common synthetic route involves the chemical reduction of the nitro group to an amino group, converting the nitroaromatic compound into a substituted aniline (B41778). This resulting aromatic amine can then undergo diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. This salt is subsequently reacted with a coupling component (another electron-rich aromatic compound like a phenol (B47542) or aniline) to form an azo compound. Azo compounds are characterized by the -N=N- linkage and often exhibit vibrant colors, making them suitable as dyes and pigments. nih.gov The specific substituents on the benzene (B151609) ring, such as the chloro and dimethyl groups in this compound, influence the final color, fastness, and solubility properties of the resulting dye.

Agrochemical Intermediates

In the agricultural sector, highly functionalized aromatic compounds are essential for producing a wide range of agrochemicals, including herbicides and pesticides. innospk.com Chloronitroaromatic compounds are frequently used as starting materials for these products. nih.govchemimpex.com The versatile reactivity of this compound allows it to be a building block for more complex molecules designed for crop protection. chemimpex.com For example, the chlorine atom can be substituted, and the nitro group can be transformed into other functional groups, providing multiple pathways to assemble the intricate structures often required for biological activity in agrochemical applications.

Exploration in Advanced Organic Materials

While direct applications of this compound in advanced materials are not extensively documented, the properties of analogous compounds suggest potential areas for exploration. Halogenated nitroaromatic compounds are recognized for their role in materials science, where they can be used to modify polymer properties or enhance the performance of electronic materials. chemimpex.com For instance, a related compound, 2-bromo-4-chloro-1-nitro-benzene, is noted for its use in developing specialty polymers, where it can improve characteristics like thermal stability and chemical resistance. chemimpex.com

Given its structural similarities, this compound could potentially be explored for similar purposes. The reactive sites—the displaceable chlorine and the reducible nitro group—could be utilized to either incorporate the molecule into a polymer backbone or to functionalize a material's surface. Such modifications could be aimed at creating materials with enhanced durability, specific electronic properties, or improved chemical resistance, making this an area ripe for further research.

Precursors for Optoelectronic Materials (e.g., NLO applications)

Nitroaromatic compounds, particularly those with donor-acceptor substitution patterns, are a significant class of materials investigated for their nonlinear optical (NLO) properties. These properties arise from the intramolecular charge transfer between electron-donating groups and electron-withdrawing groups, such as the nitro group (-NO₂), mediated by a π-conjugated system.

For a molecule to exhibit significant second-order NLO effects, it must possess a non-centrosymmetric crystal structure. The substitution pattern of this compound would be a critical factor in determining its solid-state packing and whether it crystallizes in a non-centrosymmetric space group.

Table 1: Potential Functional Group Modifications of this compound for NLO Applications

Functional Group to Modify Potential Modification Desired Outcome for NLO Properties
Chloro Group Nucleophilic substitution with amines, alkoxides, or thiolates Introduction of strong electron-donating groups to enhance intramolecular charge transfer.
Nitro Group Reduction to an amino group, followed by derivatization Conversion to a donor group, allowing for further functionalization to create push-pull systems.

Monomers for Polymer Synthesis

Aromatic monomers containing nitro and chloro groups can be utilized in the synthesis of high-performance polymers. The reactive sites on this compound, primarily the chloro and nitro groups, could potentially be used to incorporate this unit into a polymer backbone.

One possible route is through nucleophilic aromatic substitution (SNAr) polymerization. The chlorine atom, activated by the electron-withdrawing nitro group, could react with a bis-nucleophile (e.g., a bisphenol or a diamine) to form poly(ether)s or poly(amine)s. The dimethyl substitution pattern would influence the solubility and processability of the resulting polymers.

Alternatively, the nitro group could be reduced to an amino group, transforming the molecule into a diamine monomer. This resulting diamine, 2,6-dimethyl-4-amino-1-chlorobenzene, could then be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides or polyimides, respectively. These classes of polymers are known for their excellent thermal stability and mechanical properties.

However, a thorough review of the scientific literature does not reveal specific examples of the polymerization of this compound or its direct derivatives. The steric hindrance from the two methyl groups flanking the chloro and nitro groups might pose challenges for polymerization reactions, potentially leading to lower molecular weight polymers.

Table 2: Potential Polymerization Pathways for Derivatives of this compound

Monomer Derivative Co-monomer Resulting Polymer Class Potential Properties
2,6-dimethyl-4-nitro-1,3-phenylenediamine Diacyl Chloride Polyamide High thermal stability, good mechanical strength.
2,6-dimethyl-4-nitro-1,3-phenylenediamine Dianhydride Polyimide Excellent thermal and chemical resistance.

Environmental Transformation and Degradation Pathways Academic Focus

Abiotic Transformation Mechanisms

Abiotic transformation involves the degradation of a chemical through non-biological processes, driven by physical and chemical factors in the environment such as sunlight, water, and reactive atmospheric species.

Photolytic Degradation Studies under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. For nitroaromatic compounds, direct photolysis can occur through the absorption of ultraviolet radiation, leading to the excitation of the molecule and subsequent cleavage of chemical bonds. Indirect photolysis involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.

A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the photolytic degradation of 2-chloro-1,3-dimethyl-4-nitrobenzene under environmental conditions. While research exists on the photodegradation of other chloronitrobenzene isomers, this data cannot be directly extrapolated due to differences in molecular structure, such as the presence and position of methyl groups, which can significantly influence photochemical reactivity.

Hydrolysis in Aqueous and Soil Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. For chloronitroaromatic compounds, the carbon-chlorine bond can be susceptible to nucleophilic substitution by a water molecule or hydroxide (B78521) ion, potentially replacing the chlorine atom with a hydroxyl group. The presence of a nitro group, which is electron-withdrawing, can activate the aromatic ring towards such nucleophilic attack.

Despite the theoretical potential for hydrolysis, specific experimental data on the hydrolysis rates and products of this compound in aqueous and soil systems are not documented in the available scientific literature. Factors such as the steric hindrance from the adjacent methyl groups could potentially influence the rate of hydrolysis compared to less substituted chloronitrobenzenes.

Reactions with Atmospheric Radicals

In the atmosphere, organic compounds can be degraded by reacting with highly reactive radical species, primarily the hydroxyl radical (•OH), but also nitrate (B79036) radicals (NO₃•) and sulfate (B86663) radicals (SO₄•⁻) in the aqueous phase. These gas-phase and aqueous-phase reactions are a major sink for many volatile and semi-volatile organic compounds. The rate of these reactions determines the atmospheric lifetime of the compound.

There is no specific research available detailing the reaction kinetics or products of this compound with atmospheric radicals. Studies on similar molecules suggest that the reaction would likely proceed via radical addition to the aromatic ring or hydrogen abstraction from the methyl groups.

Biotic Transformation Mechanisms (Microbial Degradation)

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, predominantly microorganisms like bacteria and fungi. This is a critical pathway for the removal of many environmental pollutants.

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of nitroaromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, proceeding through different initial pathways.

Aerobic Pathways: Under aerobic conditions, the initial attack on nitroaromatic rings is often oxidative. Monooxygenase or dioxygenase enzymes can hydroxylate the ring, leading to the removal of the nitro group as nitrite (B80452) or the chlorine atom as chloride.

Anaerobic Pathways: Under anaerobic conditions, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. This proceeds stepwise to form nitroso, hydroxylamino, and finally amino derivatives. The resulting aromatic amine may be more or less toxic and may or may not be susceptible to further degradation.

Specific studies on the aerobic or anaerobic biodegradation of this compound have not been reported. Research on compounds like 1-chloro-4-nitrobenzene (B41953) has identified pathways involving initial reduction of the nitro group, but the influence of the two methyl groups on the biodegradability of the target compound is unknown. nih.gov

Enzymatic Systems Involved in Nitroaromatic Catabolism

The microbial breakdown of nitroaromatic compounds is facilitated by specific enzymes. Key enzymatic systems include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group under both aerobic and anaerobic conditions, though they are particularly important in the initial steps of anaerobic degradation. semanticscholar.org

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into the aromatic ring, respectively. This is often the first step in aerobic degradation, leading to ring destabilization and cleavage. semanticscholar.orgnih.gov

Hydrolases: These enzymes can catalyze the removal of substituents like chlorine from the aromatic ring.

While these enzyme classes are known to be involved in the degradation of a wide range of nitroaromatic and chlorinated aromatic compounds, the specific enzymes capable of transforming this compound have not been isolated or characterized. semanticscholar.orgnih.gov The specific substitution pattern of the molecule would likely require enzymes with a particular substrate specificity.

Microbial Adaptation and Acclimation to Chlorinated Nitroaromatics

The persistence of chlorinated nitroaromatic compounds, including this compound, in the environment is significantly influenced by the ability of microbial communities to adapt and degrade these xenobiotic substances. While specific studies on the microbial degradation of this compound are limited, extensive research on structurally similar compounds provides insight into the likely adaptation and acclimation mechanisms. Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.

Acclimation is a critical process in the microbial degradation of chlorinated nitroaromatics. This involves a lag phase during which microbial populations adapt to the presence of a novel compound. This adaptation can occur through several mechanisms, including the induction of specific catabolic enzymes, genetic mutations that alter enzyme specificity, and the horizontal transfer of genes encoding for degradative pathways.

Bacteria capable of degrading nitroaromatic compounds often employ either reductive or oxidative initial attacks. nih.gov In reductive pathways, the nitro group is sequentially reduced to nitroso, hydroxylamino, and amino groups. semanticscholar.org For instance, the degradation of 4-chloronitrobenzene has been observed in strains like Comamonas sp. strain CNB-1 and Pseudomonas putida ZWL73, which initiate the process through a nitroreductase. semanticscholar.org

Oxidative pathways, on the other hand, involve the action of mono- or dioxygenase enzymes that incorporate one or two oxygen atoms into the aromatic ring, leading to the removal of the nitro group as nitrite. semanticscholar.org For example, Pseudomonas stutzeri ZWLR 2-1 has been shown to mineralize 2-chloronitrobenzene via the formation of 3-chlorocatechol, which is then processed through an ortho-ring cleavage pathway. semanticscholar.org

The presence of multiple substituents, such as the chloro and dimethyl groups on this compound, can complicate microbial degradation. The methyl groups may be susceptible to oxidation, while the chloro group can be removed by dehalogenases. The interplay of these enzymatic systems is crucial for the complete mineralization of such polysubstituted compounds. Co-cultures of different microbial strains, each capable of a specific step in the degradation pathway, have been shown to be effective in mineralizing complex chlorinated nitroaromatics. nih.gov For example, a co-culture of a Pseudomonas putida strain and a Rhodococcus sp. was successful in degrading chloronitrobenzenes. nih.gov

Table 1: Microbial Strains and Pathways in the Degradation of Related Chlorinated Nitroaromatics

Environmental Fate Modeling and Prediction

Environmental fate models are crucial tools for predicting the persistence, distribution, and potential exposure risks of chemicals like this compound. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its behavior in various compartments such as soil, water, and air.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of environmental fate prediction. nih.gov QSARs establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as biodegradability. nih.gov For nitroaromatic compounds, descriptors like molecular weight, octanol-water partition coefficient (Kow), and electronic properties are often used to predict their fate. The reliability of QSAR models is dependent on the quality and diversity of the training data. nih.gov

Models for predicting environmental fate can range from simple, evaluative models to complex, multimedia models that consider intercompartmental transport. rsc.org These models can help identify the primary environmental sinks for a chemical and predict its potential for long-range transport. For a compound like this compound, with its expected moderate hydrophobicity, partitioning to soil and sediment is likely to be a significant process.

The development of robust predictive models for polysubstituted nitroaromatics is an ongoing area of research. mdpi.com The combination of multiple substituents can lead to complex interactions that are not always accurately captured by existing QSAR models. Therefore, experimental data on the degradation and partitioning of this compound are needed to validate and refine these predictive tools.

Table 2: Key Parameters in Environmental Fate Modeling of Aromatic Compounds

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are critical for characterizing 2-chloro-1,3-dimethyl-4-nitrobenzene, and how are they applied?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular structure. For example, coupling patterns in aromatic regions can distinguish between meta- and para-substituted isomers. UV-Vis spectroscopy identifies π→π* transitions in the nitro group (λmax ~260-280 nm). Mass spectrometry (MS) validates molecular weight, while melting point analysis (e.g., mp 116–118°C for analogous compounds) confirms purity . High-Performance Liquid Chromatography (HPLC) monitors reaction progress and detects intermediates.

Q. How do reaction conditions influence the synthesis of this compound?

  • Answer : Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while benzene or dichloromethane may stabilize intermediates .
  • Temperature : Nitration typically requires 50–60°C for regioselectivity, while chlorination with thionyl chloride proceeds at 0–20°C to minimize side products .
  • Catalysts : Lewis acids like FeCl3 can direct nitration to specific positions. Reaction times (1–12 hours) must balance yield and decomposition risks .

Q. What are the common structural isomers of this compound, and how are they distinguished?

  • Answer : Isomers like 2-chloro-1,4-dimethyl-3-nitrobenzene or 4-chloro-1,3-dimethyl-2-nitrobenzene may form during synthesis. Differentiation relies on NMR coupling constants (e.g., meta-substitution shows distinct splitting patterns) and X-ray crystallography. Computational methods (DFT) can predict stability and regioselectivity .

Advanced Research Questions

Q. How can conflicting regioselectivity data in nitration/chlorination steps be resolved during synthesis?

  • Answer : Conflicting data often arise from competing directing effects. For example, methyl groups are ortho/para-directing, while nitro groups are meta-directing. Mixed substituents require controlled stepwise synthesis (e.g., nitration before chlorination) or protective group strategies. Computational modeling (e.g., Hammett σ constants) predicts dominant pathways, while GC-MS monitors intermediate selectivity .

Q. What advanced techniques validate the absence of genotoxic impurities in this compound?

  • Answer : High-resolution LC-MS/MS identifies trace impurities (e.g., dinitro derivatives or chlorinated byproducts). Ames tests assess mutagenicity, while in silico tools (e.g., DEREK Nexus) predict toxicity profiles. Accelerated stability studies under stress conditions (heat, light) detect degradation products .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The nitro group withdraws electrons, deactivating the ring toward electrophilic substitution. Steric hindrance from methyl groups limits accessibility to the chlorine substituent in Suzuki-Miyaura couplings. Strategies include using bulky palladium catalysts (e.g., XPhos Pd G3) or replacing nitro with directing groups (e.g., boronic esters) for selective functionalization .

Methodological Considerations

Q. What statistical approaches improve reproducibility in synthetic protocols for polysubstituted nitrobenzenes?

  • Answer : Design of Experiments (DoE) optimizes multi-variable systems (e.g., temperature, solvent ratios). Response Surface Methodology (RSM) identifies critical parameters, while ANOVA validates significance. Triangulation of NMR, HPLC, and MS data reduces analytical bias .

Q. How is computational chemistry applied to predict reaction pathways for this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculates activation energies for nitration/chlorination steps. Molecular dynamics simulations model solvent effects, and QSAR models correlate substituent positions with physicochemical properties (e.g., logP, solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.